Glycine, L-seryl-L-phenylalanyl-L-asparaginyl-L-asparaginyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, L-seryl-L-phenylalanyl-L-asparaginyl-L-asparaginyl- is a peptide composed of multiple amino acids linked by peptide bonds. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-seryl-L-phenylalanyl-L-asparaginyl-L-asparaginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like Glycine, L-seryl-L-phenylalanyl-L-asparaginyl-L-asparaginyl- often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, L-seryl-L-phenylalanyl-L-asparaginyl-L-asparaginyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenylalanine residue, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Various reagents, depending on the desired modification, can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine can yield tyrosine derivatives, while reduction of disulfide bonds results in free thiol groups.
Wissenschaftliche Forschungsanwendungen
Glycine, L-seryl-L-phenylalanyl-L-asparaginyl-L-asparaginyl- has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of peptide-based materials and biotechnological applications.
Wirkmechanismus
The mechanism of action of Glycine, L-seryl-L-phenylalanyl-L-asparaginyl-L-asparaginyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing biological processes. For example, it may interact with cell surface receptors to trigger intracellular signaling cascades, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **Glycine, L-prolyl-L-prolyl-L-leucyl-L-seryl-L-glutaminyl-L-alpha-glutamyl-L-threonyl-L-phenylalanyl-L-seryl-L-alpha-aspartyl-L-leucyl-L-tryptophyl-L-lysyl-L-leucyl-L-leucyl-L-lysyl-L-lysyl-L-tryptophyl-L-lysyl-L-methionyl-L-arginyl-L-arginyl-L-asparaginyl-L-glutaminyl-L-phenylalanyl-L-tryptophyl-L-valyl-L-lysyl-L-valyl-L-glutaminyl-L-arginyl-
- Glycine, N-acetyl-L-seryl-L-lysyl-L-α-glutamyl-L-lysyl-L-phenylalanyl-L-α-glutamyl-L-arginyl-L-threonyl-L-lysyl-L-prolyl-L-histidyl-L-valyl-L-asparaginyl-L-valylglycyl-L-threonyl-L-isoleucyl-
Uniqueness
Glycine, L-seryl-L-phenylalanyl-L-asparaginyl-L-asparaginyl- is unique due to its specific sequence of amino acids, which imparts distinct biological activities and properties. Its structure allows for targeted interactions with molecular targets, making it valuable for research and therapeutic applications.
Eigenschaften
CAS-Nummer |
574749-92-1 |
---|---|
Molekularformel |
C22H31N7O9 |
Molekulargewicht |
537.5 g/mol |
IUPAC-Name |
2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]acetic acid |
InChI |
InChI=1S/C22H31N7O9/c23-12(10-30)19(35)27-13(6-11-4-2-1-3-5-11)21(37)29-15(8-17(25)32)22(38)28-14(7-16(24)31)20(36)26-9-18(33)34/h1-5,12-15,30H,6-10,23H2,(H2,24,31)(H2,25,32)(H,26,36)(H,27,35)(H,28,38)(H,29,37)(H,33,34)/t12-,13-,14-,15-/m0/s1 |
InChI-Schlüssel |
QTYDQTPGBDCFQV-AJNGGQMLSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O)NC(=O)[C@H](CO)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.